molecular formula C14H15NO2S B187580 N-(2-ethylphenyl)benzenesulfonamide CAS No. 84416-67-1

N-(2-ethylphenyl)benzenesulfonamide

Cat. No. B187580
CAS RN: 84416-67-1
M. Wt: 261.34 g/mol
InChI Key: PNYMUYWIOOASLZ-UHFFFAOYSA-N
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Description

“N-(2-ethylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H15NO2S. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-(2-ethylphenyl)benzenesulfonamide” consists of a benzenesulfonamide core with an ethylphenyl group attached. Studies have been conducted to understand the influence of the structure of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold on anti-tumor activity .

Scientific Research Applications

1. Synthesis and Chemical Characterization

  • N-(2-ethylphenyl)benzenesulfonamide derivatives have been synthesized and characterized using techniques like FT-IR, NMR, and X-ray diffraction, revealing their molecular structure and properties (Demircioğlu et al., 2018).

2. Application in Medicinal Chemistry

  • Some derivatives have been explored for their potential in inhibiting human carbonic anhydrase, a key enzyme involved in various physiological processes, indicating their potential in designing new drugs (Mishra et al., 2017).

3. Inhibitory Activities in Pharmacology

  • Certain benzenesulfonamide derivatives have been studied for their inhibitory effects on enzymes and receptors, such as phospholipase A2 inhibitors, showing potential therapeutic applications (Oinuma et al., 1991).

4. Applications in Organic Chemistry

  • These compounds have been utilized in oxidative cross-coupling reactions, showcasing their role in the synthesis of complex organic molecules (Miura et al., 1998).

5. Potential in Treating Neurological Disorders

  • Research has explored the use of benzenesulfonamide derivatives in the context of neurological disorders, investigating their effects on neuronal activity and potential therapeutic applications (Strong et al., 2004).

properties

IUPAC Name

N-(2-ethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-12-8-6-7-11-14(12)15-18(16,17)13-9-4-3-5-10-13/h3-11,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYMUYWIOOASLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356385
Record name N-(2-ethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)benzenesulfonamide

CAS RN

84416-67-1
Record name N-(2-ethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AM Joyia, ASUD Gondal - academia.edu
Sulfonamides are considered to be biologically active and an important class of pharmaceutical compounds. These constitute an important class of antimicrobials, antidiabetics, …
Number of citations: 4 www.academia.edu
V Turcotte, S Fortin, F Vevey, Y Coulombe… - Journal of medicinal …, 2012 - ACS Publications
Twenty-eight new substituted N-phenyl ureidobenzenesulfonate (PUB-SO) and 18 N-phenylureidobenzenesulfonamide (PUB-SA) derivatives were prepared. Several PUB-SOs …
Number of citations: 25 pubs.acs.org
S Uysal, Z Soyer, M Saylam, AH Tarikogullari… - European Journal of …, 2021 - Elsevier
A series of novel 4-aminobenzensulfonamide/carboxamide derivatives bearing naphthoquinone pharmacophore were designed, sythesized and evaluated for their proteasome …
Number of citations: 9 www.sciencedirect.com

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